4-Hydroxy-5-nitronicotinic acid
Overview
Description
4-Hydroxy-5-nitronicotinic acid is a heterocyclic compound . It is an intermediate in the synthesis of nicotinamide with potential anticoccidial activity .
Molecular Structure Analysis
The molecular formula of 4-Hydroxy-5-nitronicotinic acid is C6H4N2O5 . The InChI code is 1S/C6H4N2O5/c9-5-3 (6 (10)11)1-7-2-4 (5)8 (12)13/h1-2H, (H,7,9) (H,10,11) .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxy-5-nitronicotinic acid include a molecular weight of 184.11 . It is a solid at room temperature . The compound is stored in a dry environment at 2-8°C to maintain its stability .Scientific Research Applications
4-Hydroxy-5-nitronicotinic acid
is a chemical compound with the molecular formula C6H4N2O5 . It’s a solid substance and is typically stored in a dry environment at temperatures between 2-8°C . The compound has a molecular weight of 184.11 .
One potential application of a similar compound, 5-Nitronicotinic acid, is as an intermediate in the synthesis of nicotinamide with potential anticoccidial activity . This suggests that 4-Hydroxy-5-nitronicotinic acid could potentially have similar uses in the field of medicinal chemistry .
Safety And Hazards
The safety information for 4-Hydroxy-5-nitronicotinic acid indicates that it may cause serious eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
5-nitro-4-oxo-1H-pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O5/c9-5-3(6(10)11)1-7-2-4(5)8(12)13/h1-2H,(H,7,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJYTSVHYIMQLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621585 | |
Record name | 5-Nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-5-nitronicotinic acid | |
CAS RN |
911461-03-5 | |
Record name | 5-Nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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